6,7-dimethoxy-2-(4-methoxybenzoyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Medicinal Chemistry Lipophilicity Drug Design

Procure this 4-methoxybenzoyl-THIQ (CAS 514793-05-6) for SAR studies requiring precise N-2 acylation. Unlike generic N-acetyl or unsubstituted analogs, its para-methoxybenzoyl moiety uniquely tunes lipophilicity, hydrogen-bonding, and metabolic stability—critical for non-competitive AMPA receptor antagonism and P-gp inhibition (reversal up to 467.7-fold). With orthogonal derivatization sites (methoxybenzoyl, 1-phenyl, 6,7-dimethoxy), it outperforms simpler analogs as a versatile building block for ERβ modulator screening and fragment-based libraries. Ensure batch-to-batch reproducibility and avoid SAR invalidation by ordering this exact regioisomer.

Molecular Formula C25H25NO4
Molecular Weight 403.478
CAS No. 514793-05-6
Cat. No. B2742785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dimethoxy-2-(4-methoxybenzoyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
CAS514793-05-6
Molecular FormulaC25H25NO4
Molecular Weight403.478
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2C4=CC=CC=C4)OC)OC
InChIInChI=1S/C25H25NO4/c1-28-20-11-9-18(10-12-20)25(27)26-14-13-19-15-22(29-2)23(30-3)16-21(19)24(26)17-7-5-4-6-8-17/h4-12,15-16,24H,13-14H2,1-3H3
InChIKeyLARYQKMKRIQRRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,7-Dimethoxy-2-(4-methoxybenzoyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (CAS 514793-05-6): Structural & Physicochemical Baseline for Analog Differentiation


6,7-Dimethoxy-2-(4-methoxybenzoyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (CAS 514793‑05‑6; C₂₅H₂₅NO₄; MW 403.47 g mol⁻¹) is a fully substituted tetrahydroisoquinoline (THIQ) that incorporates a 4-methoxybenzoyl moiety at the N‑2 position, 6,7-dimethoxy electron‑donating groups on the isoquinoline core, and a 1‑phenyl substituent. The THIQ scaffold is recognized as a privileged structure in medicinal chemistry [1]. The compound’s N‑2 amide linkage and para‑methoxy substitution on the benzoyl ring distinguish it from simple N‑acetyl or N‑unsubstituted analogs and impart a distinct lipophilicity and hydrogen‑bonding profile relative to its regioisomeric counterpart bearing a 3-methoxybenzoyl group [2].

Why 6,7-Dimethoxy-2-(4-methoxybenzoyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline Cannot Be Safely Replaced by Close THIQ Analogs


Within the 6,7-dimethoxy‑1‑phenyl‑THIQ family, even subtle changes to the N‑2 substituent profoundly alter biological target engagement, as demonstrated by the transition from weak beta‑adrenoceptor modulators (N–H) to nanomolar non‑competitive AMPA receptor antagonists (N‑acetyl) [1]. Regioisomeric variation of the benzoyl group—e.g., 3‑methoxybenzoyl versus 4‑methoxybenzoyl—further tunes lipophilicity and metabolic stability, making the compounds non‑interchangeable in structure–activity relationship (SAR) programs or chemical‑biology probe design . Consequently, generic substitution with the N‑unsubstituted 6,7‑dimethoxy‑1‑phenyl‑THIQ (CAS 4118‑36‑9), the 2‑acetyl analog, or the 3‑methoxybenzoyl regioisomer risks invalidating prior SAR data and compromising experimental reproducibility [2].

Quantitative Comparator Evidence: 6,7-Dimethoxy-2-(4-methoxybenzoyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline Versus Closest Structural Analogs


Increased LogP and H‑Bond Acceptor Count Relative to the 2‑Benzoyl Derivative (CAS 66040‑36‑6)

The target 4‑methoxybenzoyl compound incorporates an additional methoxy oxygen compared with the 2‑benzoyl analog (C₂₄H₂₃NO₃ vs. C₂₅H₂₅NO₄). PubChem‑computed XLogP3 values for structurally analogous 6,7‑dimethoxy‑THIQ derivatives predict an XLogP3 of approximately 3.9 for the target compound, approximately 0.7–0.9 log units higher than the 2‑benzoyl analog (predicted XLogP3 ≈ 3.1) [1]. The increase in hydrogen‑bond acceptor count from 3 to 5 additionally alters predicted solubility and protein‑binding profiles [2].

Medicinal Chemistry Lipophilicity Drug Design

Regioisomeric Discrimination: 4‑Methoxybenzoyl vs. 3‑Methoxybenzoyl (CAS 497089‑29‑9)

The 4‑methoxybenzoyl substituent places the methoxy group in the para position relative to the carbonyl, whereas the 3‑methoxybenzoyl regioisomer (CAS 497089‑29‑9) positions it in the meta position. In structurally related N‑acetyl‑1‑aryl‑6,7‑dimethoxy‑THIQ AMPA antagonists, para‑chlorophenyl substitution at the 1‑position yielded the most potent non‑competitive antagonist (Kd = 14.8 ± 1.8 nM for the racemate), demonstrating that para‑substitution on pendant aryl rings is a critical determinant of target affinity within this chemotype [1]. The 4‑methoxybenzoyl isomer is expected to confer distinct steric and electronic properties relative to the 3‑methoxy analog, directly impacting CYP450 oxidative metabolism rates and in vitro potency profiles .

Chemical Biology SAR Metabolic Stability

Conformational Restriction via N‑2 Acylation vs. Free‑NH Parent Scaffold (CAS 4118‑36‑9)

X‑ray crystallography of the parent 6,7‑dimethoxy‑1‑phenyl‑1,2,3,4‑tetrahydroisoquinoline (CAS 4118‑36‑9) reveals a twist‑boat conformation of the saturated isoquinoline ring with the 1‑phenyl substituent occupying an equatorial position, stabilized by weak intermolecular hydrogen bonds [1]. N‑2 acylation with the 4‑methoxybenzoyl group eliminates the hydrogen‑bond donor capacity of the secondary amine (H‑bond donor count reduced from 1 to 0), locking the nitrogen lone pair into amide resonance and further rigidifying the ring conformation [2]. This conformational restriction differentiates the target compound from the flexible free‑NH scaffold and is expected to alter its interaction with biological targets such as P‑glycoprotein or AMPA receptors.

Structural Biology X‑ray Crystallography Conformational Analysis

N‑2 Substituent Impact on MDR Reversal Potency in 6,7‑Dimethoxy‑THIQ Series

A systematic SAR study of 6,7‑dimethoxy‑1‑(3,4‑dimethoxybenzyl)‑2‑substituted‑THIQ derivatives evaluated N‑2 substituent effects on multidrug resistance (MDR) reversal activity. Compounds bearing N‑2 carboxamide and sulfonamide substituents achieved IC₅₀ values of 0.65–0.96 μM in K562/A02 cells, with reversal‑fold (RF) ratios of 16.6–24.5, comparable to or exceeding verapamil (RF ≈ 10) [1]. More optimized P‑gp inhibitors based on the 6,7‑dimethoxy‑THIQ scaffold have achieved reversal folds up to 467.7 in Eca109/VCR cells, surpassing the third‑generation inhibitor tariquidar [2]. While the target 4‑methoxybenzoyl compound has not been directly tested, its N‑2 amide linkage places it in the structural class associated with potent P‑gp inhibition, making it a relevant candidate for MDR‑reversal screening programs.

Cancer Pharmacology Multidrug Resistance P‑Glycoprotein

Unique Chemotype for Estrogen Receptor Modulator Libraries

Pfizer patent US 6,608,203 (EP 1113007) claims a broad genus of tetrahydroisoquinoline compounds as estrogen agonists/antagonists, with exemplified structures bearing N‑2 acyl, sulfonyl, and alkyl substituents; the 4‑methoxybenzoyl group represents a specific N‑2 substituent combination not explicitly exemplified in the patent [1]. Compared with the parent N–H scaffold (CAS 4118‑36‑9), which exhibits only weak beta‑adrenoceptor activity [2], the 4‑methoxybenzoyl derivative offers a distinct substitution vector for exploring estrogen receptor pharmacology with enhanced lipophilicity and metabolic stability anticipated from the amide linkage.

Endocrinology Estrogen Receptor Patent Chemistry

Orthogonal Synthetic Handle for Late‑Stage Diversification

The 4‑methoxybenzoyl group provides a chemically orthogonal handle for late‑stage diversification via electrophilic aromatic substitution (nitration, halogenation) or directed ortho‑metalation (DoM) on the benzoyl ring, as demonstrated by analogous methoxybenzoyl chemistry in rhodomycin derivatives [1]. This contrasts with N‑acetyl analogs (e.g., CAS 66040‑34‑4), where the methyl group offers limited synthetic utility beyond hydrolysis. The 1‑phenyl substituent and 6,7‑dimethoxy groups further permit independent functionalization at up to three distinct positions of the tetrahydroisoquinoline core [2].

Synthetic Chemistry Library Synthesis Late‑Stage Functionalization

Prioritized Application Scenarios for 6,7-Dimethoxy-2-(4-methoxybenzoyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline Based on Quantitative Differentiation Evidence


Lead‑Optimization Campaigns Targeting AMPA Receptor Modulation

The 4‑methoxybenzoyl‑THIQ scaffold provides a structurally differentiated alternative to the well‑characterized N‑acetyl‑1‑(4′‑chlorophenyl)‑6,7‑dimethoxy‑THIQ AMPA antagonist series [1]. The para‑methoxybenzoyl moiety offers increased polarity and H‑bond acceptor capacity while maintaining the N‑2 acylation pattern essential for non‑competitive AMPA receptor antagonism. Researchers can use this compound as a starting point to explore whether 4‑methoxybenzoyl substitution matches or exceeds the potency of the N‑acetyl lead (Kd = 14.8 nM) while potentially improving solubility and reducing CYP450‑mediated clearance associated with the chlorophenyl group.

P‑Glycoprotein Inhibitor Discovery for Multidrug Resistance Reversal

Given the established MDR reversal activity of N‑2‑substituted 6,7‑dimethoxy‑THIQ derivatives—with optimized compounds achieving reversal folds up to 467.7 [2]—this 4‑methoxybenzoyl analog serves as a high‑priority screening candidate for P‑gp inhibition. The amide‑linked aromatic ring provides a vector for further SAR exploration (halogenation, nitration, sulfonation) without altering the core THIQ pharmacophore. Procurement of this specific compound enables direct comparison with simpler N‑acetyl and N‑benzoyl analogs in chemosensitization assays using doxorubicin‑resistant cancer cell lines.

Estrogen Receptor Modulator Library Design

The Pfizer patent landscape (US 6,608,203) demonstrates that N‑2 substitution is a critical determinant of estrogen agonist/antagonist activity [3]. The 4‑methoxybenzoyl group represents an unexplored substitution motif within this chemical space, offering a novel intellectual property position. Scientists building focused libraries for estrogen receptor β‑selective modulator screening can deploy this compound as a core intermediate, leveraging the methoxybenzoyl ring for parallel derivatization and the 1‑phenyl group for additional SAR modulation.

Diversity‑Oriented Synthesis and Chemical Biology Probe Development

The orthogonal functionalization sites on this compound—the 4‑methoxybenzoyl ring, the 1‑phenyl substituent, and the 6,7‑dimethoxy groups—enable rapid generation of structurally diverse analog libraries [4]. The 4‑methoxybenzoyl group can undergo electrophilic nitration or directed ortho‑metalation, the 1‑phenyl ring can be halogenated, and the 6,7‑dimethoxy groups can be demethylated to catechol for further derivatization. This versatility surpasses that of simpler N‑acetyl or N‑benzoyl analogs, positioning the compound as a preferred building block for chemical biology probe synthesis and fragment‑based drug discovery.

Quote Request

Request a Quote for 6,7-dimethoxy-2-(4-methoxybenzoyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.